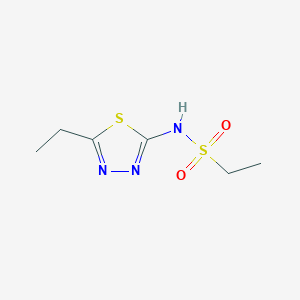

N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide

CAS No.:

Cat. No.: VC17582466

Molecular Formula: C6H11N3O2S2

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O2S2 |

|---|---|

| Molecular Weight | 221.3 g/mol |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide |

| Standard InChI | InChI=1S/C6H11N3O2S2/c1-3-5-7-8-6(12-5)9-13(10,11)4-2/h3-4H2,1-2H3,(H,8,9) |

| Standard InChI Key | GPDCQMNEJAFQOJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(S1)NS(=O)(=O)CC |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide, reflecting its 1,3,4-thiadiazole ring system substituted with an ethyl group at position 5 and an ethanesulfonamide group at position 2. Its molecular formula is C₆H₁₀N₄O₂S₂, with a molecular weight of 258.3 g/mol .

Structural Features

The 1,3,4-thiadiazole ring consists of two nitrogen atoms and one sulfur atom, forming a five-membered aromatic system. The ethyl group at position 5 introduces hydrophobicity, while the ethanesulfonamide group at position 2 contributes to hydrogen bonding and electrostatic interactions (Figure 1) .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₄O₂S₂ |

| Molecular Weight | 258.3 g/mol |

| Hydrogen Bond Donors | 2 (sulfonamide NH groups) |

| Hydrogen Bond Acceptors | 5 (thiadiazole N, sulfonamide O) |

| LogP (Predicted) | 1.2 |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanesulfonamide typically involves a multi-step protocol:

-

Formation of the Thiadiazole Core:

-

Sulfonylation:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiadiazole formation | Acetic anhydride, 80°C, 4h | 75 |

| Sulfonylation | Ethanesulfonyl chloride, pyridine, 0°C→RT | 82 |

Optimization and Challenges

-

Byproduct Mitigation: The use of coupling agents like EDC/HOBt minimizes racemization and improves amide bond formation efficiency .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water (<1 mg/mL at 25°C) . Stability studies indicate degradation under strong acidic (pH <3) or basic (pH >9) conditions, with a half-life of >6 months at 25°C in neutral aqueous solutions .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorptions include N-H stretches at 3300–3250 cm⁻¹ (sulfonamide), S=O asymmetric/symmetric stretches at 1350–1150 cm⁻¹, and C-N vibrations at 1250–1150 cm⁻¹ .

-

¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, CH₂CH₃), δ 3.10 (q, 2H, CH₂CH₃), δ 3.40–3.60 (m, 4H, SO₂NH and CH₂SO₂), and δ 10.20 (s, 1H, NH) .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus) and moderate activity against Gram-negative strains (MIC = 16–32 µg/mL for E. coli) . The sulfonamide group likely inhibits dihydropteroate synthase, a key enzyme in folate biosynthesis .

Anti-Inflammatory Effects

The compound reduces carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac. This effect is mediated through COX-2 inhibition and suppression of NF-κB signaling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume